![molecular formula C10H8N2OS B2969364 4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine CAS No. 2198194-24-8](/img/structure/B2969364.png)
4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a but-2-yn-1-yloxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of the But-2-yn-1-yloxy Group: The but-2-yn-1-yloxy group can be introduced via a nucleophilic substitution reaction, where the appropriate alkyne is reacted with a halogenated thieno[2,3-d]pyrimidine derivative.
Industrial Production Methods
化学反应分析
Types of Reactions
4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups onto the thieno[2,3-d]pyrimidine core .
科学研究应用
4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for developing new anticancer agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.
作用机制
The mechanism by which 4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule .
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a similar core but differ in the position of the nitrogen atoms within the ring system.
Uniqueness
4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine is unique due to the presence of the but-2-yn-1-yloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
4-but-2-ynoxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-2-3-5-13-9-8-4-6-14-10(8)12-7-11-9/h4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGRQEXFSFHTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=C2C=CSC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
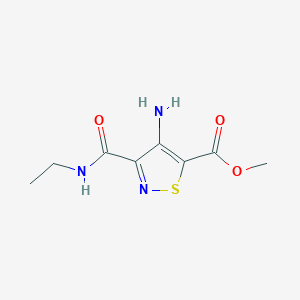
![2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2969284.png)
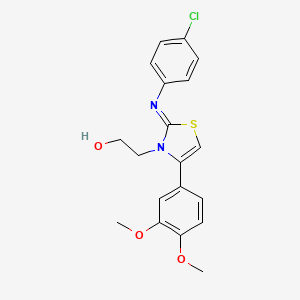
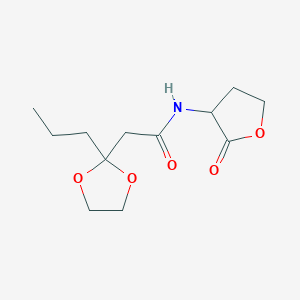
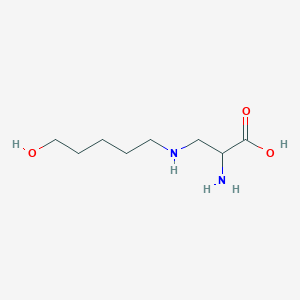
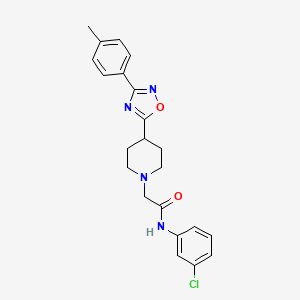
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2969290.png)
![1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2969291.png)
![N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2969294.png)
![1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2969295.png)
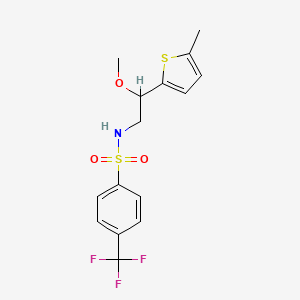
![5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969299.png)
![N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2969300.png)
![2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2969301.png)
